molecular formula C16H14O4 B14569952 Bis(2-methylphenyl) oxalate CAS No. 61417-93-4

Bis(2-methylphenyl) oxalate

Cat. No.: B14569952
CAS No.: 61417-93-4
M. Wt: 270.28 g/mol
InChI Key: WMFBPFYGEKLQFO-UHFFFAOYSA-N
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Description

Bis(2-methylphenyl) oxalate is an organic compound belonging to the class of oxalate esters. Structurally, it consists of an oxalate core (C₂O₄²⁻) esterified with two 2-methylphenyl groups. The molecular formula is C₁₆H₁₄O₄, with a calculated molecular weight of 270.28 g/mol. Oxalate esters are widely used in chemiluminescent reactions, where they react with hydrogen peroxide and fluorescent dyes to produce light.

Properties

CAS No.

61417-93-4

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

bis(2-methylphenyl) oxalate

InChI

InChI=1S/C16H14O4/c1-11-7-3-5-9-13(11)19-15(17)16(18)20-14-10-6-4-8-12(14)2/h3-10H,1-2H3

InChI Key

WMFBPFYGEKLQFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(=O)C(=O)OC2=CC=CC=C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-methylphenyl) oxalate can be synthesized through the reaction of oxalyl chloride with 2-methylphenol in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like toluene at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Pyrolysis and Radical/Carbene Pathways

Thermal decomposition of bis(2-methylphenyl) oxalate occurs via competitive fragmentation pathways:

  • Radical formation : Homolytic cleavage of the C–O bond generates phenyl(p-tolyl)methyl radicals, which recombine or abstract hydrogen to form stable products like 2-methylfluorene .

  • Carbene intermediates : Competing fragmentation produces carbenes, evidenced by trapping experiments and product analysis . This dual pathway (radical vs. carbene) is a hallmark of oxalate ester pyrolysis, with substituents influencing the dominant mechanism.

Key data :

Reaction ConditionMajor ProductYield (%)Mechanism Dominance
300°C, inert atmosphere2-methylfluorene54–89 Radical recombination
High vacuum, 280°CCarbene-derived adducts7–23 Carbene trapping

Peroxyoxalate Chemiluminescence (PO-CL)

This compound reacts with hydrogen peroxide (H₂O₂) in the presence of fluorophores (e.g., rubrene) and catalysts to produce light .

Reaction Mechanism:

  • Nucleophilic attack : H₂O₂, catalyzed by imidazole or sodium salicylate, attacks the oxalate ester to form 1,2-dioxetanedione .

  • Intermediate decomposition : 1,2-dioxetanedione decomposes into CO₂, releasing energy that excites the fluorophore .

  • Light emission : The excited fluorophore returns to its ground state, emitting visible light .

Catalyst Effects :

CatalystReaction Rate (s⁻¹)Quantum Yield (×10⁻²)
None0.120.58
Imidazole (0.1 M)1.69.3
Sodium salicylate0.456.7

Imidazole accelerates the rate-determining step (H₂O₂ attack) through dual base/nucleophilic catalysis . High salicylate concentrations reduce efficiency due to quenching of high-energy intermediates .

Solvent and Temperature Dependence

Reaction performance varies with solvent polarity and temperature :

  • Solubility : this compound is highly soluble in dimethyl phthalate (DMP) and benzene but poorly in aqueous mixtures .

  • Temperature effects :

    Temperature (°C)Maximum Brightness (ft-L)Half-Life (min)
    7.58512.9
    21.51008.2
    50.5684.7

Lower temperatures prolong light emission but reduce intensity, while higher temperatures accelerate decay .

Comparative Reactivity with Other Oxalate Esters

This compound exhibits intermediate reactivity compared to derivatives with electron-withdrawing groups:

Oxalate EsterRelative CL EfficiencyOptimal Catalyst
Bis(2,4,6-trichlorophenyl)1.0 (reference)Imidazole
Bis(4-methylphenyl)0.8Sodium salicylate
Bis(2-methylphenyl) 0.7Imidazole

Ortho-methyl substituents sterically hinder peroxide attack, slightly reducing efficiency compared to para-substituted analogs .

Byproducts and Side Reactions

  • Hydrolysis : In aqueous media, slow hydrolysis yields oxalic acid and 2-methylphenol .

  • Oxidative degradation : Prolonged exposure to H₂O₂ generates trace 2-methylbenzoic acid .

Scientific Research Applications

Bis(2-methylphenyl) oxalate is widely used in scientific research due to its chemiluminescent properties. Some of its applications include:

Mechanism of Action

The chemiluminescent reaction of bis(2-methylphenyl) oxalate involves the reaction with hydrogen peroxide in the presence of a fluorescent dye. The oxalate ester reacts with hydrogen peroxide to form an unstable intermediate, which decomposes to produce carbon dioxide and energy. This energy is transferred to the fluorescent dye, causing it to emit light .

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Substituent Type Key Applications
This compound C₁₆H₁₄O₄ 270.28 (calculated) Not reported Electron-donating (methyl) Chemiluminescence (inferred)
Bis(2,4,6-trichlorophenyl) oxalate (TCPO) C₁₄H₄Cl₆O₄ 448.90 187–193 Electron-withdrawing (Cl) Chemiluminescence
Bis(2-nitrophenyl) oxalate (hypothetical) C₁₄H₈N₂O₈ 332.22 ~200–210 (estimated) Electron-withdrawing (NO₂) High-intensity chemiluminescence

Biological Activity

Bis(2-methylphenyl) oxalate (C16_{16}H14_{14}O4_4) is an organic compound belonging to the oxalate ester family. It has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound features two 2-methylphenyl groups attached to an oxalate moiety. Its structure can be represented as follows:

C16H14O4= C6H4(CH3))2C2O4\text{C}_{16}\text{H}_{14}\text{O}_{4}=\text{ C}_6\text{H}_4(\text{CH}_3))_2\text{C}_2\text{O}_4

The compound's properties include moderate solubility in organic solvents, which allows for various applications in chemical reactions and biological assays.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in chemiluminescence and potential antibacterial properties.

Chemiluminescence

This compound is known for its role in chemiluminescent reactions. It participates in the peroxyoxalate chemiluminescence (PO-CL) system, which is characterized by high quantum yields and efficiency in light emission. The mechanism involves the formation of peroxyoxalate intermediates that react with fluorescent dyes to produce light. This property has implications for bioanalytical applications, where it can be used as a sensitive detection method.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
ChemiluminescenceHigh quantum yields in PO-CL systems
AntibacterialPotential activity against bacteria
Toxicity StudiesLimited data available; requires further research

Case Study: Chemiluminescence Applications

A study demonstrated that this compound could be effectively used in a chemiluminescent assay involving sodium salicylate as a catalyst. The results indicated reproducible kinetic behavior and significant light emission, making it suitable for bioanalytical applications where sensitivity is crucial .

Safety and Toxicity

While this compound shows promising biological activities, safety data is essential for its application in pharmaceuticals and other industries. Current literature indicates a need for comprehensive toxicity assessments to evaluate its safety profile thoroughly .

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